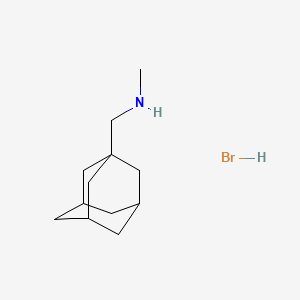

Adamantan-1-ylmethyl-methyl-amine hydrobromide

Description

Historical Context of Adamantane Chemistry

The foundation of adamantane chemistry traces back to 1933 when Stanislav Landa and his colleagues first isolated adamantane from petroleum fractions of the Hodonín oil field in Czechoslovakia. This discovery was reported at the Twelve Congress of Industrial Chemistry held from September 25 through October 3, 1932, in Prague, marking the beginning of a new era in polyhedral organic compound research. Landa's identification of this unique hydrocarbon with the formula C10H16 launched an entirely new field dedicated to the synthesis and properties of diamondoid molecules.

The theoretical prediction of adamantane's existence preceded its actual discovery. In 1924, H. Decker suggested the existence of a hydrocarbon with the chemical formula C10H16 and a molecular structure resembling diamond, which he termed "decaterpene". This prescient prediction demonstrated the growing understanding of three-dimensional molecular architecture in early twentieth-century chemistry. The same year witnessed the first attempted laboratory synthesis by German chemist Hans Meerwein, who reacted formaldehyde with diethyl malonate in the presence of piperidine. Although Meerwein's attempt did not yield adamantane, it produced 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, later known as Meerwein's ester, which became instrumental in subsequent adamantane syntheses.

The breakthrough in adamantane synthesis came in 1941 when Vladimir Prelog successfully synthesized adamantane from Meerwein's ester, though the yield was merely 0.16% and the process remained impractical. The refinement of Prelog's method in 1956 increased yields through the addition of Hunsdiecker and Hoffman reactions, raising the total yield to 6.5%. However, the revolutionary advancement occurred in 1957 when Paul von Ragué Schleyer discovered a much simpler synthesis route using dicyclopentadiene hydrogenation followed by Lewis acid-catalyzed rearrangement. This method achieved yields of 30-40% and made adamantane readily available for pharmaceutical research, stimulating the characterization and functionalization studies that continue today.

Development and Discovery of Adamantane-Based Amines

The development of adamantane-based amines emerged from the recognition that the unique structural properties of adamantane could be exploited in medicinal chemistry applications. The rigid, virtually stress-free hydrocarbon framework provided an ideal scaffold for drug development, offering both lipophilicity and precise three-dimensional positioning of functional groups. The first striking application of adamantane derivatives in medicinal chemistry originated in 1963 when amantadine demonstrated potent anti-Influenza A properties in clinical trials. This discovery established the precedent for incorporating adamantane structures into biologically active molecules.

The success of amantadine catalyzed extensive research into adamantane-based amine derivatives throughout the 1960s and beyond. Researchers recognized that substituting phenyl rings with adamantane or its derivatives provided a promising strategy to introduce lipophilicity while escaping the limitations of planar molecular architectures in drug discovery. The unique three-dimensional structure of adamantane facilitates precise positioning of substituents, allowing for more effective exploration of drug targets and structure-activity relationships.

The evolution of adamantane-based amines reflects broader trends in medicinal chemistry toward exploring three-dimensional chemical space. The adamantane framework offers distinct advantages over traditional aromatic systems, including enhanced metabolic stability, improved membrane permeability, and unique pharmacokinetic properties. These characteristics have made adamantane derivatives valuable in treating neurological conditions, with their dopaminergic stimulation and N-methyl-D-aspartate receptor antagonism properties proving particularly significant.

Contemporary research has identified adamantane as a key structural subunit in various therapeutic applications beyond antiviral treatments. The psychotropic activity spectrum of adamantane-containing compounds is determined by the nature of their amine substituents, their positions in the polycyclic nucleus, and the basicity of the amino groups. Many derivatives have demonstrated central dopaminergic psychostimulant-like properties, while some produce blocking of open channels of N-methyl-D-aspartate and nicotinic receptors.

Position of Adamantan-1-ylmethyl-methyl-amine Hydrobromide in Chemical Taxonomy

This compound occupies a specific position within the broader classification of adamantane derivatives and amine chemistry. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named 1-(1-adamantyl)-N-methylmethanamine hydrobromide, reflecting its structural components and functional group arrangement. The compound belongs to the class of primary amines bearing substituted adamantyl groups, specifically categorized as an N-methylated adamantylmethylamine derivative.

The molecular structure of this compound consists of the characteristic adamantane tricyclic framework with the formula C10H15 as the core lipophilic component, linked through a methylene bridge to a methylated amine functional group, forming the complete structure C12H21N in its free base form. The hydrobromide salt formation represents the protonated amine complexed with bromide ion, yielding the final molecular formula C12H22BrN with a molecular weight of 260.21378 atomic mass units.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1185301-20-5 |

| Molecular Formula | C12H22BrN |

| Molecular Weight | 260.21378 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(1-adamantyl)-N-methylmethanamine hydrobromide |

| Chemical Class | Adamantane-based methylated amine salt |

Within the broader context of amine classification, this compound represents a primary amine where one hydrogen atom of ammonia has been replaced by the adamantylmethyl group, while the nitrogen also bears a methyl substituent. This structural arrangement places it in the category of N-methylated primary amines, distinguishing it from secondary and tertiary amine derivatives that contain multiple carbon substituents directly attached to the nitrogen atom.

The adamantane component contributes the compound's distinctive three-dimensional architecture, characterized by the tetrahedral symmetry and diamond-like carbon arrangement that defines all adamantane derivatives. The carbon-carbon bond lengths in the adamantane portion maintain the characteristic 1.54 Ångström distances nearly identical to those found in diamond crystal structure. This structural rigidity, combined with the flexible methylene linker and the basic amine functionality, creates a unique molecular architecture with specific pharmacological and chemical properties.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary chemical research stems from its embodiment of key principles in modern drug design and organic synthesis. The compound represents an evolution in the strategic use of adamantane derivatives to address limitations in traditional medicinal chemistry approaches, particularly the challenge of escaping "flat land" molecular architectures that dominate many pharmaceutical libraries. The three-dimensional rigidity of the adamantane framework provides a scaffold that positions functional groups in precise spatial arrangements, enabling more effective exploration of biological target binding sites.

Research applications of adamantane-based amine derivatives have expanded significantly across multiple therapeutic areas. The unique structural properties of compounds like this compound make them valuable tools in structure-activity relationship studies, where researchers can systematically modify substituents while maintaining the rigid adamantane core geometry. This approach has proven particularly useful in developing compounds targeting neurological pathways, where precise molecular recognition is crucial for therapeutic efficacy.

The medicinal chemistry significance extends to the compound's potential role in addressing modern drug discovery challenges. The lipophilic nature of the adamantane framework, combined with the basic amine functionality, creates favorable pharmacokinetic properties including enhanced membrane permeability and metabolic stability. These characteristics are particularly valuable in central nervous system drug development, where compounds must cross the blood-brain barrier while maintaining appropriate receptor selectivity and duration of action.

| Research Application | Significance |

|---|---|

| Structure-Activity Relationship Studies | Rigid framework enables systematic functional group modification |

| Neurological Target Exploration | Three-dimensional architecture facilitates receptor binding studies |

| Pharmacokinetic Optimization | Lipophilic adamantane core enhances membrane permeability |

| Synthetic Methodology Development | Serves as model compound for adamantane functionalization strategies |

Contemporary organic synthesis research utilizes this compound and related compounds as platforms for developing new functionalization methodologies. The compound serves as a testing ground for carbon-hydrogen bond activation strategies, ring expansion and contraction reactions, and novel synthetic approaches to densely substituted adamantane derivatives. These methodological advances contribute to the broader understanding of three-dimensional chemical space and the development of more efficient synthetic routes to complex molecular architectures.

The research significance also encompasses the compound's role as a chemical probe for investigating biological mechanisms. The specific structural features of this compound allow researchers to dissect the contributions of different molecular components to biological activity, providing insights into receptor binding requirements and structure-function relationships. This understanding facilitates the rational design of next-generation therapeutic agents with improved selectivity and reduced side effect profiles.

Properties

IUPAC Name |

1-(1-adamantyl)-N-methylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOINMNIUXSCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CC3CC(C1)CC(C3)C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-20-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, N-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Ritter Reaction and Amide Hydrolysis Route

One classical approach involves the Ritter reaction of 1-bromoadamantane to form an amide intermediate, which is then hydrolyzed to the amine:

- Step 1: 1-Bromoadamantane reacts with nitriles (e.g., acetonitrile) under acidic conditions to yield an amide intermediate.

- Step 2: The amide undergoes hydrolysis under alkaline or acidic conditions to form adamantan-1-ylmethylamine.

However, this method has limitations such as harsh hydrolysis conditions and side reactions producing byproducts like 1-chloroadamantane. An improved variant uses trifluoroacetamidoadamantane intermediates, which hydrolyze more easily under mild alkaline conditions in methanol, yielding l-adamantanamine with about 50% yield.

Formamide Route via N-(1-adamantyl)-formamide Intermediate

A more recent and economical method involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid to produce N-(1-adamantyl)-formamide, which is then hydrolyzed to the amine salt:

- Step 1: 1-Bromoadamantane (3) reacts with formamide and sulfuric acid (96%) at 85°C for 5.5 hours to yield N-(1-adamantyl)-formamide (6) with a high yield (~94.4%).

- Step 2: Hydrolysis of the formamide intermediate with aqueous hydrobromic acid or hydrochloric acid under reflux for 1 hour produces adamantan-1-ylmethylamine hydrobromide with an overall yield of about 88%.

This method is advantageous due to:

- Mild reaction conditions.

- Avoidance of hazardous reagents like oleum or ethereal HBr.

- High purity and yield.

- Scalability demonstrated at 250 g scale.

Chloroacetonitrile Reaction and Thiourea Conversion

According to European patent EP1820792A1, a preferred route involves:

- Reaction of 1-bromoadamantane or 1-hydroxy-3,5-dimethyladamantane with chloroacetonitrile in a mixture of sulfuric acid, an organic acid (e.g., acetic acid), and optionally DMF at temperatures between 0 to 70°C.

- The reaction mixture is then hydrolyzed with water, washed, and dried to obtain the corresponding nitrile or amine precursor.

- Thiourea treatment in alcohol solvents (methanol, ethanol, or isopropanol) at reflux for 4–10 hours converts the intermediate to adamantanamine derivatives.

- Final acid treatment (aqueous acidic medium) yields adamantanamine hydrobromide salts.

This method offers mild conditions and good control over reaction parameters, enabling selective synthesis of methyl-substituted adamantanamines.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ritter Reaction + Hydrolysis | 1-Bromoadamantane | Acidic nitrile, alkaline hydrolysis in methanol | ~50 | Direct two-step, mild hydrolysis of trifluoroacetamide | Harsh hydrolysis for amide, byproducts |

| Formamide Route (One-pot) | 1-Bromoadamantane | Formamide, H2SO4 (96%), 85°C, 5.5 h; then aq. HBr reflux 1 h | ~88 | High yield, mild, scalable, safe reagents | Requires strong acid handling |

| Chloroacetonitrile + Thiourea | 1-Bromo-3,5-dimethyladamantane | Sulfuric acid, acetic acid, DMF, 0-70°C; thiourea reflux in alcohol | Not specified | Mild conditions, selective synthesis | Multi-step, longer reaction times |

Detailed Research Findings and Notes

- The Ritter reaction method, while classical, suffers from difficult amide hydrolysis and side reactions producing chlorinated adamantane derivatives.

- The formamide route developed recently provides a safer, more efficient alternative with high yields and reduced reaction times, avoiding explosive or highly flammable reagents.

- The chloroacetonitrile method allows for selective substitution and uses mild temperatures, but involves longer reaction times and multiple steps including thiourea conversion and acid treatment.

- Crystallization and purification steps are critical for obtaining pure this compound, often involving recrystallization from methanol or acetone.

- Analytical techniques used to confirm product identity include melting point determination, NMR spectroscopy, IR spectroscopy, and chromatographic purity assessments.

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-ylmethyl-methyl-amine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to release the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

Substitution: Products include various substituted adamantane derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Secondary amines or other reduced forms of the compound.

Scientific Research Applications

Synthesis of Adamantan-1-ylmethyl-methyl-amine Hydrobromide

The synthesis involves several key steps:

- Bromination of Adamantane : Producing 1-bromoadamantane.

- Reaction with Methylamine : Forming Adamantan-1-ylmethylamine.

- Quaternization : Reacting with hydrobromic acid to yield the final product.

This synthetic route is scalable for industrial production, ensuring high yield and purity through controlled conditions during each step.

Chemical Reactions

This compound can participate in various chemical reactions:

- Nucleophilic Substitution : Due to the presence of the amine group.

- Oxidation/Reduction : The amine can be oxidized to form imines or reduced to secondary amines.

- Hydrolysis : The hydrobromide salt can be hydrolyzed under basic conditions.

Chemistry

The compound serves as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows for the formation of various substituted derivatives, enhancing its utility in synthesizing complex molecules.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its adamantane moiety is linked to significant antiviral activity, particularly against HIV and other viruses. For instance, studies have shown that adamantane derivatives exhibit non-nucleoside reverse transcriptase inhibitor (NNRTI) properties, which are crucial for developing new antiviral therapies .

Medicine

The compound has been explored for its antiviral and antimicrobial properties. It shows promise in developing new therapeutic agents, particularly against viral infections like HIV and influenza. The rigid structure facilitates specific binding interactions with viral enzymes, potentially inhibiting their replication .

Case Studies

Mechanism of Action

The mechanism by which Adamantan-1-ylmethyl-methyl-amine hydrobromide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The rigid structure of the adamantane core allows for specific binding interactions, which can modulate biological pathways. For example, in antiviral research, the compound may inhibit viral replication by interfering with viral enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following adamantane-based compounds are structurally or functionally related to Adamantan-1-ylmethyl-methyl-amine hydrobromide:

Amantadine Hydrochloride

- Molecular Formula : C₁₀H₁₇N·HCl

- Molecular Weight : 187.71 g/mol

- Melting Point : 109–110°C .

- Pharmacology : Antiviral (influenza A) and antiparkinsonian agent.

- Key Difference : Lacks the methylene bridge and methylamine substitution, featuring a primary amine directly attached to adamantane.

Rimantadine Hydrochloride

- Molecular Formula : C₁₂H₂₂N·HCl

- Molecular Weight : 215.77 g/mol .

- Structure : 1-(1-Adamantyl)ethylamine hydrochloride.

- Pharmacology : Enhanced antiviral activity compared to amantadine due to ethylamine substitution, improving lipophilicity and bioavailability .

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₁N·HCl

- Molecular Weight : 215.76 g/mol .

- Structure : 3,5-Dimethyladamantan-1-amine.

- Pharmacology : NMDA receptor antagonist used in Alzheimer’s disease; dimethyl substitution enhances blood-brain barrier penetration .

1-Adamantylmethylamine Hydrochloride

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| Adamantan-1-ylmethyl-methyl-amine HBr | C₁₂H₂₂N·HBr | 260.22 | ~250–260* | Moderate |

| Amantadine HCl | C₁₀H₁₇N·HCl | 187.71 | 109–110 | High |

| Rimantadine HCl | C₁₂H₂₂N·HCl | 215.77 | 109–110 | Moderate |

| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | 320–325 | Low |

| 1-Adamantylmethylamine HCl | C₁₁H₂₀N·HCl | 201.74 | ~200–210* | High |

*Estimated based on analogous adamantane derivatives .

Key Trends:

Pharmacological Implications

- Comparison with Memantine : While memantine’s dimethyl groups improve CNS uptake, the target compound’s methylene bridge might reduce metabolic instability .

Biological Activity

Adamantan-1-ylmethyl-methyl-amine hydrobromide is a chemical compound characterized by its adamantane structure, which contributes to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on various research findings.

- Molecular Formula : C₁₂H₂₂BrN

- Molecular Weight : 260.22 g/mol

- Structure : The adamantane framework provides unique steric and electronic properties that influence its biological interactions.

1. Antiviral Properties

Research indicates that compounds featuring the adamantane structure, including this compound, exhibit antiviral activity. Notably, studies have shown that modified adamantanes can inhibit M2 proton channels of influenza viruses, which are critical for viral replication.

- Study Findings :

- In silico and in vitro screenings identified adamantane-based compounds as effective inhibitors against the H1N1 influenza virus, demonstrating low micromolar potency .

- Combinations of adamantanes with neuraminidase inhibitors like Zanamivir showed synergistic effects, enhancing antiviral efficacy while reducing resistance development .

2. Antitumor Activity

The compound has also been evaluated for its potential anticancer properties. The unique structure allows it to interact with various molecular targets involved in cancer progression.

- Research Insights :

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors or enzymes:

- Receptor Binding : The amine functional group may facilitate binding to various biological targets, modulating their activity and leading to biological effects.

- pH Buffering : The compound has been suggested to act as a non-ionic organic buffering agent in biological systems, maintaining pH levels crucial for cellular functions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adamantan-1-ylmethylamine | Amine | Lacks methyl substitution; simpler structure |

| 1-Aminoadamantane | Amine | Contains only one amine group; different reactivity |

| 1-(Methylamino)adamantane | Amine | Methylamino group directly attached to adamantane |

The dual methyl substitution at both nitrogen and carbon positions enhances solubility and reactivity compared to similar compounds, potentially increasing its biological activity.

Case Study 1: Influenza Virus Inhibition

A study demonstrated that certain adamantane derivatives effectively inhibited M2 channel activity in H1N1 strains. These findings underscore the potential use of this compound in developing antiviral therapies.

Case Study 2: Anticancer Activity

In vitro experiments indicated that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines. While specific data for the hydrobromide form is sparse, the trends suggest promising avenues for further research into its anticancer potential.

Q & A

Basic: What synthetic routes are effective for producing Adamantan-1-ylmethyl-methyl-amine hydrobromide, and how is structural confirmation achieved?

Methodological Answer:

A robust synthesis involves reductive amination of a Schiff base intermediate. For example, a Schiff base derived from amantadine hydrochloride and an aldehyde can be reduced using sodium borohydride (NaBH₄) in anhydrous methanol . Structural confirmation requires multi-modal analysis:

- ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., adamantane ring signals at δ ~1.6–2.2 ppm for protons and δ ~28–50 ppm for carbons) .

- X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., O–H⋯N interactions stabilizing the molecular conformation) .

- Elemental analysis to validate purity (>98%) .

Basic: Which analytical techniques are critical for characterizing adamantane-based amine derivatives?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., Bruker RPM spectrometer) to assign stereochemistry and detect impurities .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

- UV-Vis Spectrophotometry: Monitors electronic transitions in conjugated derivatives (e.g., fluorophore-tagged analogs) .

- Melting Point Analysis: Validates crystallinity (e.g., sharp melting points ~109–110°C for pure salts) .

Advanced: How can researchers resolve contradictions between X-ray crystallography and NMR data for adamantane derivatives?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., hydrogen bonding or solvent interactions):

- Crystal Packing Effects: X-ray may reveal intramolecular H-bonds (e.g., O–H⋯N with 2.61 Å distance) that are averaged in solution-phase NMR .

- Variable Temperature NMR: Detect conformational flexibility (e.g., broadening of NH signals at elevated temperatures) .

- DFT Calculations: Compare experimental and theoretical bond angles/lengths to validate static vs. dynamic structures .

Advanced: How can substituent modifications enhance the biological activity of adamantane-amine derivatives?

Methodological Answer:

Rational design strategies include:

- Fluorophore Conjugation: Attach naphthalene sulfonamide groups to enable fluorescence-based tracking of target engagement .

- Hydrophobic Substituents: Introduce methyl or chloro groups to improve blood-brain barrier penetration (e.g., memantine derivatives) .

- Sulfonamide Linkages: Enhance binding to NMDA receptors or voltage-gated calcium channels for neuroprotection .

Advanced: What protocols ensure stability of adamantane-amine hydrobromide under varying experimental conditions?

Methodological Answer:

- Storage: Maintain in inert atmospheres (argon/nitrogen) at room temperature to prevent hygroscopic degradation .

- pH Control: Use buffered solutions (pH 6–8) to avoid acid/base hydrolysis of the amine-hydrobromide salt .

- Light Sensitivity: Store in amber vials if fluorophores or photoactive groups are present .

Advanced: What mechanistic insights explain the electrochemical synthesis of adamantane-amine derivatives?

Methodological Answer:

The Hofmann rearrangement mediated by NaBr involves:

- Electrochemical Oxidation: Generates bromine radicals (Br•) that abstract hydrogen from the amide precursor.

- Isocyanate Formation: Rearrangement yields intermediates that react with adamantane amines to form carbamates (89% yield reported) .

- Kinetic Monitoring: Use cyclic voltammetry to optimize electrode potentials and avoid over-oxidation .

Advanced: What are common pitfalls in synthesizing adamantane-amine hydrobromide, and how can they be mitigated?

Methodological Answer:

- Solvent Purity: Trace water in methanol can hydrolyze NaBH₄; use anhydrous solvents and molecular sieves .

- Crystallization Challenges: Slow evaporation from H₂O/EtOH (1:2 v/v) minimizes polymorphism; seed crystals improve reproducibility .

- Byproduct Formation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate pure hydrobromide salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.